

"physical and chemical properties of Methyl 4-methoxycinnamate"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 4-methoxycinnamate**

Cat. No.: **B188791**

[Get Quote](#)

An In-depth Technical Guide to the Physical and Chemical Properties of **Methyl 4-methoxycinnamate**

Introduction

Methyl 4-methoxycinnamate, also known as methyl p-methoxycinnamate, is an organic compound with the molecular formula $C_{11}H_{12}O_3$.^{[1][2]} It is the methyl ester of 4-methoxycinnamic acid, a derivative of cinnamic acid.^{[3][4]} This compound is found naturally in various plants, such as *Gmelina asiatica* and *Philotheca obovalis*.^{[1][5]} Structurally, it features a methoxy group at the para-position of the phenyl ring attached to a methyl acrylate group.^{[2][6]} **Methyl 4-methoxycinnamate** is widely recognized for its application as a UV filter, particularly in the UV-B range (280-315 nm), making it a common ingredient in sunscreens and other cosmetic products.^{[1][3][7]} Beyond its photoprotective qualities, it is also investigated for potential antioxidant and anti-inflammatory effects.^{[1][8]} Its pleasant fragrance also leads to its use in the perfumery industry.^{[3][6]}

Physical Properties

The physical characteristics of **Methyl 4-methoxycinnamate** are well-documented, defining its behavior under various conditions and its suitability for different applications. The compound typically appears as a white to off-white or yellow solid.^{[2][9]}

Property	Value	Source(s)
Molecular Formula	C ₁₁ H ₁₂ O ₃	[1][2][6]
Molecular Weight	192.21 g/mol	[1][2][8]
Melting Point	76 - 95 °C (commonly 89-90 °C)	[1][3][5][8][10][11][12]
Boiling Point	310.6 °C @ 760 mmHg	[3][12][13]
110 °C @ 0.01 Torr	[1][10][14]	
Density	1.102 ± 0.06 g/cm ³	[1][10][12]
Appearance	White to off-white solid; Yellow solid	[2][9]
Solubility		
in Water	~0.15 g/L; 396.7 mg/L @ 25 °C (est.)	[1][13]
in Organic Solvents	Good solubility in methanol, ethanol, acetone, dimethylformamide, and dimethyl sulfoxide.	[1][2]
Partition Coefficient (LogP)	1.88 - 2.68	[1][13]
Vapor Pressure	0.000594 - 0.00499 mmHg @ 25 °C	[1][13]
Flash Point	126.9 °C (260 °F)	[3][12][13]
pKa (Strongest Basic)	-4.8 (ChemAxon estimate)	
Refractive Index	1.546 (estimate)	[12]

Chemical Properties and Reactivity

The chemical behavior of **Methyl 4-methoxycinnamate** is largely dictated by its conjugated system, which includes the phenyl ring, the carbon-carbon double bond of the propenyl group,

and the carbon-oxygen double bond of the ester group.[8]

UV Absorption and Photostability

The primary function of **Methyl 4-methoxycinnamate** in cosmetic applications is as a UV filter. [2] Its extended conjugated system is a chromophore that strongly absorbs ultraviolet radiation, with a maximum absorption (λ_{max}) between 309-311 nm, which falls within the UV-B spectrum. [1] Upon absorbing UV light, the molecule's electrons are promoted to an excited state. This energy is then dissipated, primarily as heat, preventing the harmful radiation from penetrating the skin.[2] However, prolonged exposure to UV radiation can lead to E/Z (trans/cis) photoisomerization and potential degradation.[7][8]

Reactivity Profile

Methyl 4-methoxycinnamate is stable under normal conditions but can undergo several key chemical reactions:[2]

- Oxidation: The compound can be oxidized to 4-methoxycinnamic acid using strong oxidizing agents like potassium permanganate.[2]
- Reduction: The ester and alkene functional groups can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride or sodium borohydride.[2]
- Substitution: The methoxy group on the phenyl ring can be substituted under certain acidic or basic conditions.[2]
- Hydrolysis: As an ester, it can be hydrolyzed back to 4-methoxycinnamic acid and methanol, typically under acidic or basic conditions.

Biological Activity

Beyond its photoprotective effects, studies suggest that **Methyl 4-methoxycinnamate** possesses antioxidant properties, which may help mitigate oxidative stress in tissues caused by UV exposure.[1][3] Some research also indicates potential anti-inflammatory effects, making it a candidate for further investigation in dermatological applications.[1]

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of **Methyl 4-methoxycinnamate**.

- UV-Visible Spectroscopy: The compound exhibits a strong, broad absorption band in the UV-B region, with a λ_{max} of 309-311 nm.^[1] The absorption range typically spans from 280-320 nm.^[1]
- ^1H and ^{13}C NMR Spectroscopy: NMR spectroscopy confirms the structure of the molecule. The data below is for the (E)-isomer in CDCl_3 .

^1H NMR Data (in CDCl_3)

Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Assignment
7.64 - 7.67	d	16.0	Vinyl H
7.42 - 7.52	m (or d)	~8.1	Aromatic H (ortho to - $\text{CH}=\text{CH}$)
6.83 - 6.91	m (or d)		Aromatic H (ortho to - OCH_3)
6.28 - 6.40	d	16.0	Vinyl H
3.76 - 3.80	s		Methoxy H (- COOCH_3)
3.79 - 3.86	s		Methoxy H (Ar- OCH_3)

Source:[8][15]

¹³C NMR Data (in CDCl₃)

Chemical Shift (δ, ppm)	Assignment
167.7	C=O (ester)
161.4	Aromatic C-OCH ₃
144.5	Vinyl C
129.7	Aromatic CH
127.1	Aromatic C (quaternary)
115.3	Vinyl C
114.3	Aromatic CH
55.3	Methoxy C (Ar-OCH ₃)
51.6	Methoxy C (-COOCH ₃)

Source:[15]

- Infrared (IR) Spectroscopy: IR spectra are available for **Methyl 4-methoxycinnamate** and can be used to identify key functional groups, such as the C=O of the ester, the C=C of the alkene and aromatic ring, and the C-O bonds.[16][17]
- Mass Spectrometry (MS): Mass spectral data is available, providing information on the molecular weight and fragmentation pattern of the compound.[16]

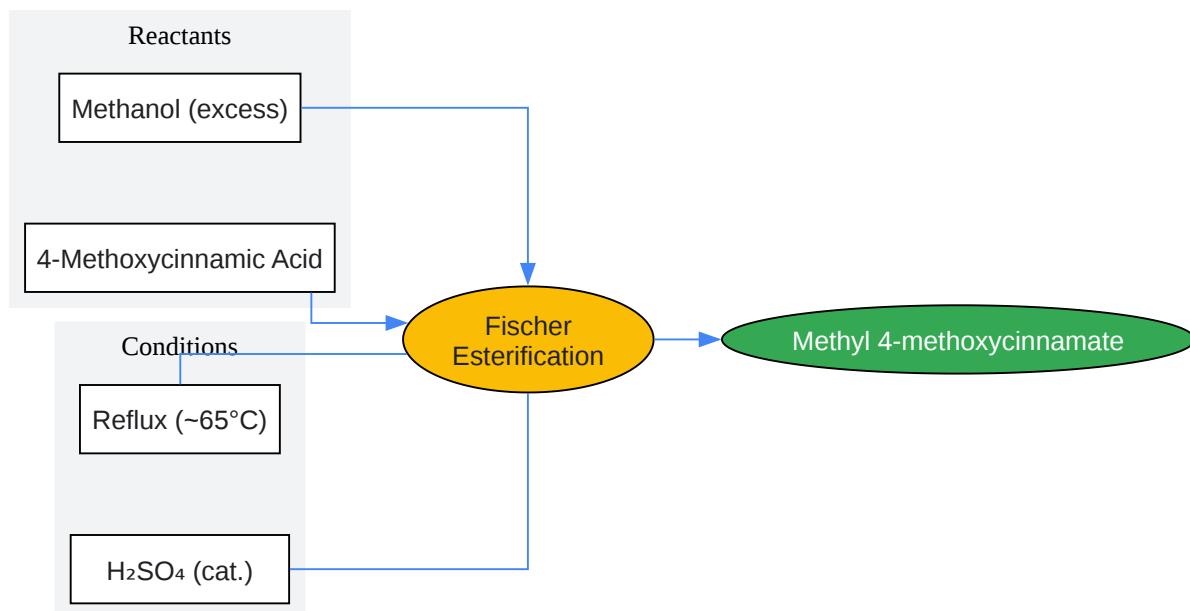
Experimental Protocols

Synthesis of **Methyl 4-methoxycinnamate** (Fischer Esterification)

This protocol describes the synthesis via the esterification of 4-methoxycinnamic acid with methanol.[4]

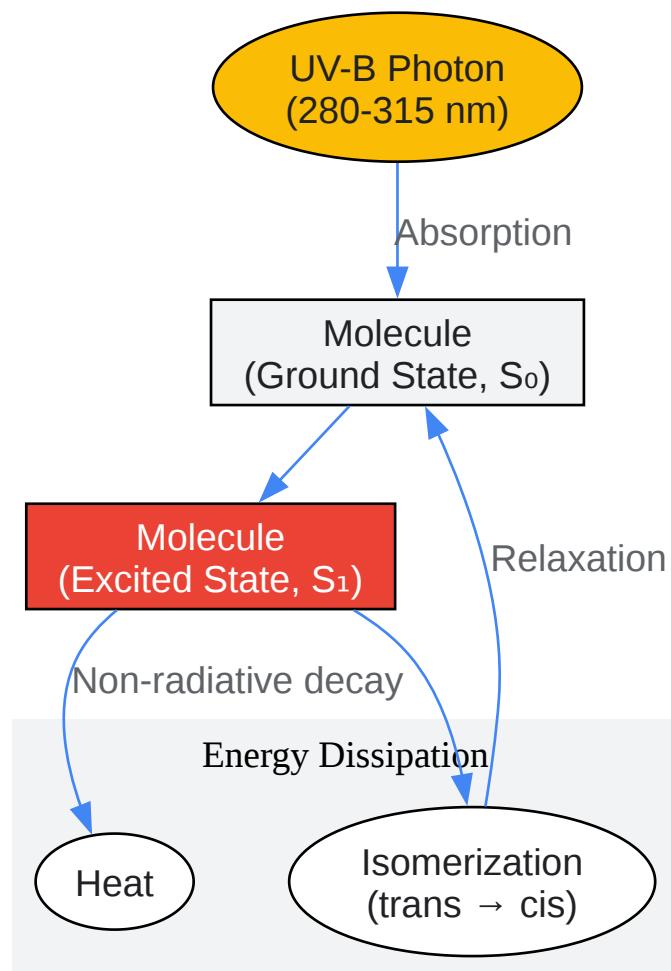
- Reactants Setup: Suspend 4-methoxycinnamic acid in an excess of methanol in a round-bottom flask.[4]

- Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid to the mixture with stirring.[4]
- Reflux: Heat the reaction mixture to reflux (approximately 65°C) and maintain for an extended period (e.g., up to 96 hours) until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[4][18]
- Workup: After cooling, concentrate the solution using a rotary evaporator to remove excess methanol.[4][18]
- Extraction: Dilute the residue with an organic solvent like ethyl acetate and wash sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid), and brine.[18]
- Isolation: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the crude product.[18]
- Purification: The product, a white solid, can be purified by filtration or recrystallization if necessary.[4][18]

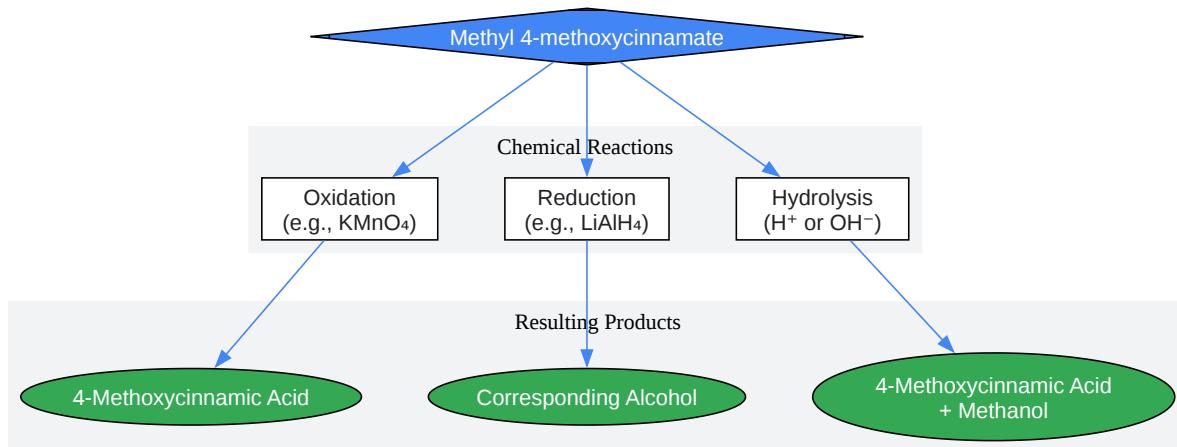

Determination of Physical Properties

Standard laboratory procedures are used to determine the physical properties of organic compounds.[19][20]

- Melting Point Determination:
 - A small amount of the dried, solid sample is packed into a capillary tube.
 - The tube is placed in a melting point apparatus (e.g., a Vernier melt station).[19]
 - The sample is heated slowly, and the temperature range from which the solid begins to melt until it becomes a complete liquid is recorded as the melting point.[19]
- Boiling Point Determination (Simple Distillation):
 - The liquid compound (if applicable, or a solution for purification) is placed in a round-bottom flask.[19]


- A simple distillation apparatus is assembled with a condenser and a collection flask.[19]
- The liquid is heated, and the temperature is monitored with a thermometer placed at the vapor path.[19]
- The temperature at which the vapor pressure equals the atmospheric pressure, characterized by a stable temperature reading during distillation, is the boiling point.[19]
- UV-Vis Absorption Spectrum Measurement:
 - Prepare a stock solution of **Methyl 4-methoxycinnamate** in a suitable UV-transparent solvent (e.g., ethanol or cyclohexane).[7][21]
 - Create a dilute solution from the stock to an appropriate concentration (e.g., $\sim 4 \times 10^{-5}$ M). [21]
 - Use a UV-Vis spectrophotometer to measure the absorbance of the solution across the UV range (e.g., 250-400 nm).
 - The wavelength of maximum absorbance (λ_{max}) is determined from the resulting spectrum.

Diagrams


[Click to download full resolution via product page](#)

Caption: Fischer Esterification workflow for the synthesis of **Methyl 4-methoxycinnamate**.

[Click to download full resolution via product page](#)

Caption: Mechanism of UV-B absorption and energy dissipation by **Methyl 4-methoxycinnamate**.

[Click to download full resolution via product page](#)

Caption: General reactivity profile of **Methyl 4-methoxycinnamate**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Buy Methyl 4-methoxycinnamate | 3901-07-3 [smolecule.com]
- 2. Buy Methyl 4-methoxycinnamate (EVT-298249) | 3901-07-3 [evitachem.com]
- 3. Buy Methyl 4-methoxycinnamate | 832-01-9 [smolecule.com]
- 4. prepchem.com [prepchem.com]
- 5. Methyl 4-methoxycinnamate | C11H12O3 | CID 641297 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Page loading... [guidechem.com]
- 7. Bottom-up excited state dynamics of two cinnamate-based sunscreen filter molecules - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C6CP05205C [pubs.rsc.org]
- 8. Methyl 4-methoxycinnamate | 3901-07-3 | Benchchem [benchchem.com]
- 9. METHYL 4-METHOXYCINNAMATE | 832-01-9 [chemicalbook.com]
- 10. bocsci.com [bocsci.com]
- 11. parchem.com [parchem.com]
- 12. METHYL 4-METHOXYCINNAMATE | CAS#:832-01-9 | Chemsric [chemsrc.com]
- 13. methyl 4-methoxycinnamate, 832-01-9 [thegoodsentscompany.com]
- 14. CAS Common Chemistry [commonchemistry.cas.org]
- 15. rsc.org [rsc.org]
- 16. spectrabase.com [spectrabase.com]
- 17. METHYL 4-METHOXYCINNAMATE(832-01-9) IR Spectrum [chemicalbook.com]
- 18. benchchem.com [benchchem.com]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. scribd.com [scribd.com]
- 21. public.websites.umich.edu [public.websites.umich.edu]
- To cite this document: BenchChem. ["physical and chemical properties of Methyl 4-methoxycinnamate"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b188791#physical-and-chemical-properties-of-methyl-4-methoxycinnamate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com